molecular formula C10H10Cl2N2O2 B11059977 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine

1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine

Cat. No.: B11059977
M. Wt: 261.10 g/mol
InChI Key: PPXHQMVXDFUPKV-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2,6-dichloro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine typically involves the reaction of 2,6-dichloro-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-nitrophenyl)pyrrolidine
  • 1-(2,6-Dichloro-4-aminophenyl)pyrrolidine
  • 1-(2,6-Dichloro-4-methylphenyl)pyrrolidine

Comparison: 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine stands out due to its unique combination of a pyrrolidine ring and a 2,6-dichloro-4-nitrophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

1-(2,6-dichloro-4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2N2O2/c11-8-5-7(14(15)16)6-9(12)10(8)13-3-1-2-4-13/h5-6H,1-4H2

InChI Key

PPXHQMVXDFUPKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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